

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

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An In-depth Technical Guide to the Solubility of **1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic Acid**

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Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid**. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles and established analytical methodologies to offer researchers, scientists, and drug development professionals a robust framework for understanding and determining its solubility profile. We will delve into the key physicochemical properties that govern solubility, present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and provide insights into the interpretation of this critical data.

Introduction: The Critical Role of Solubility

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a carboxylic acid group, and a hydroxyethyl substituent. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) is a paramount physical property that profoundly influences its entire development lifecycle.^[1] It dictates the

compound's bioavailability, impacts the feasibility of formulation strategies, and can present challenges during synthesis and purification workups.[1][2] Understanding the solubility profile is, therefore, not merely an academic exercise but a critical step in assessing the viability of a compound for further development.

This guide will provide the necessary theoretical background and practical, step-by-step methodologies to empower researchers to accurately characterize the solubility of this and similar pyrazole derivatives.

Physicochemical Properties Governing Solubility

The solubility of **1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid** is dictated by its molecular structure. The interplay between its polar and non-polar features determines its interaction with various solvents.

Key Structural Features:

- **Pyrazole Ring:** An aromatic heterocycle that can participate in π - π stacking and hydrogen bonding.[2]
- **Carboxylic Acid (-COOH):** A highly polar, acidic group capable of donating a hydrogen bond and becoming ionized (carboxylate, -COO^-) at pH values above its pKa. This feature is a primary driver of pH-dependent aqueous solubility.
- **Hydroxyethyl Group (-CH₂CH₂OH):** A polar, flexible side chain with a hydroxyl group that can act as both a hydrogen bond donor and acceptor, enhancing interactions with polar solvents.

These features suggest a molecule with a predisposition for solubility in polar solvents. The predicted physicochemical properties, summarized in the table below, provide a quantitative basis for this assessment.

Table 1: Predicted Physicochemical Properties of **1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid**

Property	Predicted Value	Significance for Solubility
Molecular Formula	C ₆ H ₈ N ₂ O ₃	
Molecular Weight	156.14 g/mol [3]	Low molecular weight generally favors solubility.
XlogP3	-1.0[4]	The negative value indicates a high degree of hydrophilicity, predicting favorable solubility in aqueous and polar solvents.
Hydrogen Bond Donors	2[4]	The -OH and -COOH groups can donate hydrogen bonds, promoting solubility in protic solvents.
Hydrogen Bond Acceptors	4[4]	The nitrogen atoms and oxygen atoms can accept hydrogen bonds, enhancing interactions with a wide range of polar solvents.

The combination of a hydrophilic nature (negative XlogP) and ample hydrogen bonding capacity strongly suggests that solubility will be significant in polar solvents like water, ethanol, and methanol, and poor in non-polar solvents such as hexane.[5] Crucially, the presence of the carboxylic acid implies that its aqueous solubility will be highly dependent on pH.

Experimental Determination of Solubility

Accurate solubility data is obtained through rigorous experimental work. The two most common and informative types of solubility measurements are Thermodynamic (or Equilibrium) Solubility and Kinetic Solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pH. The "shake-flask" method is the universally accepted technique for this measurement.[6]

This protocol outlines the steps to determine the equilibrium solubility, a critical parameter for biopharmaceutical evaluation.^[7]

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent system at equilibrium.

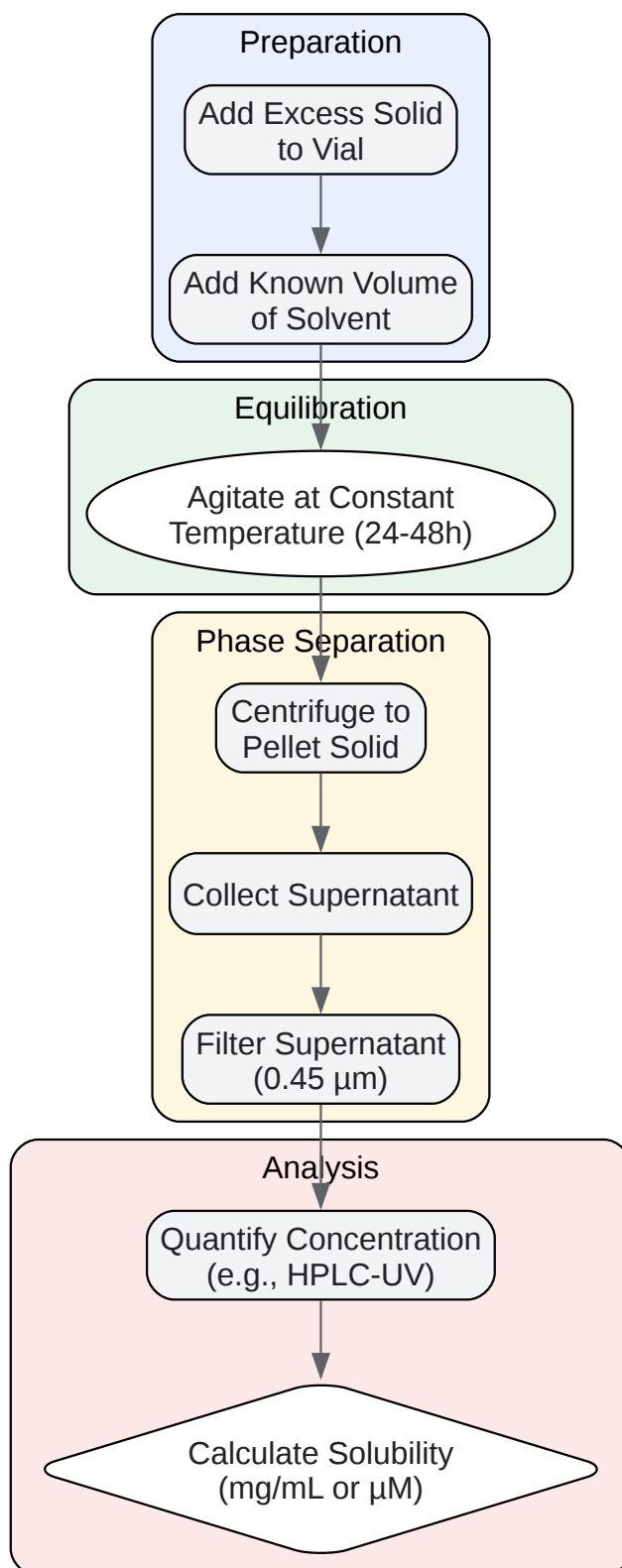
Materials:

- **1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid** (solid)
- Selected solvents (e.g., pH 7.4 phosphate-buffered saline, water, ethanol)
- Vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 µm PVDF)
- Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Procedure:

- **Preparation:** Add an excess amount of the solid compound to a vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.
- **Solvent Addition:** Add a known volume of the pre-equilibrated solvent (at the desired temperature, e.g., 25°C or 37°C) to the vial.
- **Equilibration:** Seal the vials and place them on an orbital shaker. Agitate at a constant temperature for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, which should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.^[6]
- **Phase Separation:** Allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant.
- **Filtration:** Immediately filter the supernatant through a syringe filter to remove any fine particulates. Causality Note: This step is crucial to prevent artificially high results from undissolved solid particles. Adsorption of the compound to the filter should be checked and accounted for.
- **Quantification:** Dilute the filtrate with a suitable mobile phase or solvent and determine the concentration using a pre-validated analytical method like HPLC-UV or UV-Vis spectroscopy. [8] The concentration is calculated against a standard curve of the compound.



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Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO). It is a critical parameter in early drug discovery for screening large numbers of compounds.^[9]

Objective: To rapidly assess the solubility of a compound under non-equilibrium conditions that mimic early-stage biological assays.

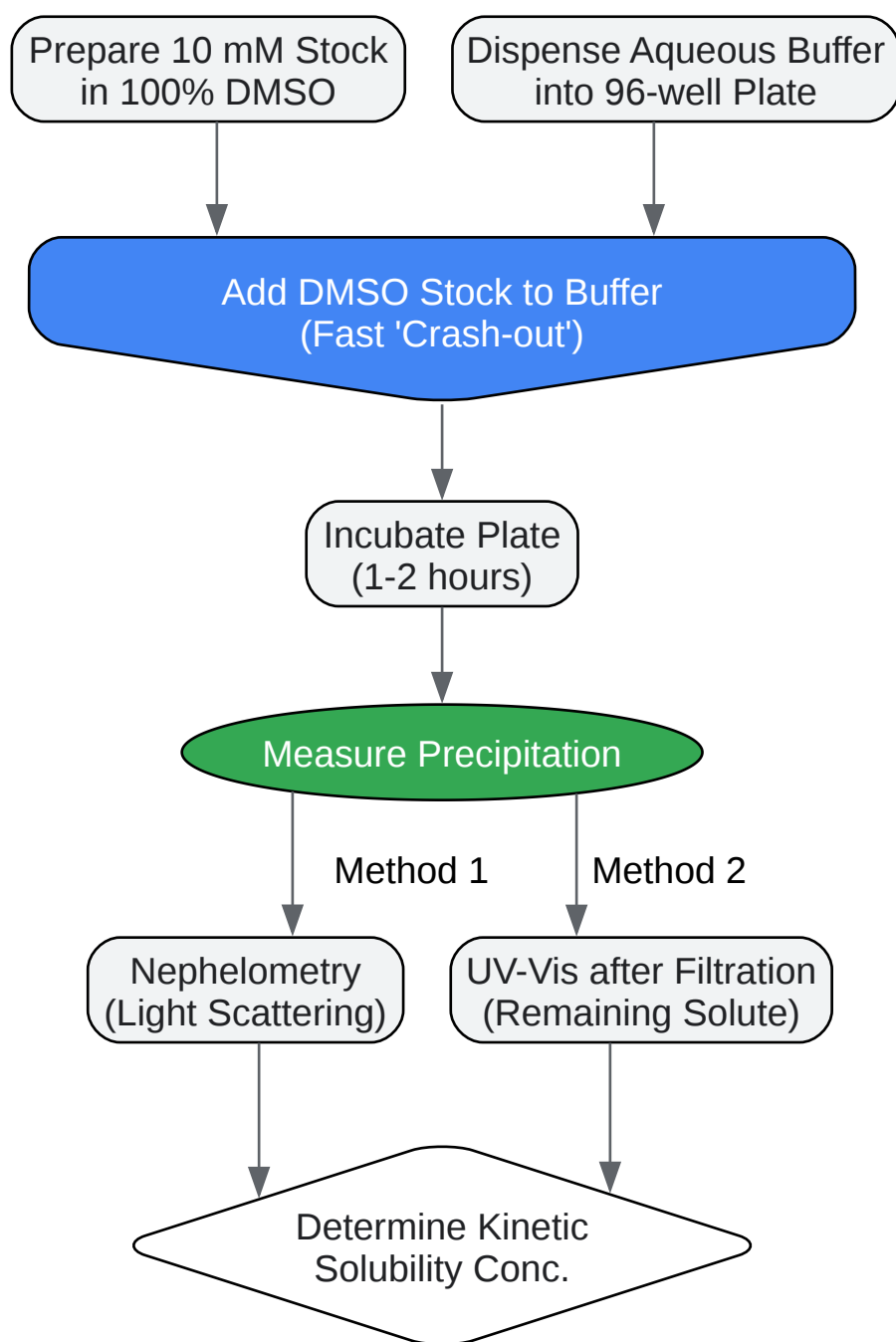
Materials:

- 10 mM stock solution of the compound in 100% DMSO
- Aqueous buffer (e.g., pH 7.4 PBS)
- 96-well plates (UV-transparent for analysis, if applicable)
- Automated liquid handler (recommended)
- Plate reader capable of nephelometry or UV-Vis absorbance scans

Step-by-Step Procedure:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of the compound, typically 10 mM in 100% DMSO.
- **Assay Plate Preparation:** Add the aqueous buffer to the wells of a 96-well plate.
- **Compound Addition:** Using a liquid handler, add a small volume of the DMSO stock solution to the aqueous buffer. This creates a rapid change in solvent composition, driving precipitation. The final DMSO concentration should be kept low (e.g., 1-2%) to be biologically relevant.
- **Incubation:** Incubate the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.
- **Detection:** Measure the amount of precipitate formed. This can be done directly by:

- Nephelometry: Measures light scattering caused by suspended particles. It is a highly sensitive method for detecting precipitation.[1]
- UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, the concentration remaining in the solution is quantified by UV absorption.[9]



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Caption: Workflow for High-Throughput Kinetic Solubility.

Data Summary and Interpretation

The collected solubility data should be organized systematically to allow for clear interpretation and comparison.

Table 2: Template for Recording Solubility Data

Solvent System	pH	Temperature (°C)	Solubility (mg/mL)	Solubility (mM)	Method
Deionized Water	~4-5*	25	Experimental Value	Calculated Value	Shake-Flask
PBS	7.4	25	Experimental Value	Calculated Value	Shake-Flask
PBS	7.4	37	Experimental Value	Calculated Value	Shake-Flask
0.1 N HCl	1.0	25	Experimental Value	Calculated Value	Shake-Flask
Ethanol	N/A	25	Experimental Value	Calculated Value	Shake-Flask
PBS	7.4	25	Experimental Value	Calculated Value	Kinetic

*The inherent pH of the compound dissolved in unbuffered water.

Interpretation of Results:

- **pH-Solubility Profile:** Due to the carboxylic acid group, the solubility in aqueous media is expected to be significantly lower at acidic pH (where the molecule is neutral) and increase dramatically at pH values above its pKa as the highly soluble carboxylate salt is formed.
- **Organic Solvents:** High solubility is anticipated in polar organic solvents like ethanol and methanol, which can effectively solvate all polar functional groups on the molecule.[\[5\]](#)[\[10\]](#)

- Kinetic vs. Thermodynamic: The kinetic solubility value is often higher than the thermodynamic solubility because it can represent a supersaturated state before equilibrium is reached.

Conclusion

While published quantitative solubility data for **1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid** is scarce, a thorough analysis of its physicochemical properties provides a strong predictive foundation for its behavior. It is anticipated to be a hydrophilic compound with significant, pH-dependent solubility in aqueous media and high solubility in polar organic solvents. This guide furnishes researchers with the necessary, validated experimental protocols to generate precise and reliable solubility data. The application of these standardized methods, particularly the shake-flask technique for equilibrium solubility and kinetic assays for high-throughput screening, will enable a comprehensive characterization essential for advancing any research or development program involving this compound.

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- To cite this document: BenchChem. [1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2395503#1-2-hydroxyethyl-1h-pyrazole-4-carboxylic-acid-solubility-data]

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